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Compound of Interest

Compound Name: 3-(Benzyloxy)phenol

Cat. No.: B189647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
(Benzyloxy)phenol, also known as resorcinol monobenzyl ether. The information presented is
intended to support research, development, and quality control activities involving this

compound.

Spectroscopic Data

The following tables summarize the key spectral data for 3-(Benzyloxy)phenol, including *H
NMR, 3C NMR, FT-IR, and Mass Spectrometry.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 3-(Benzyloxy)phenol
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Ar-H (Benzyl
7.44 -7.31 m - 5H

group)
7.18 t 8.1 1H Ar-H
6.58 dd 8.1,2.3 1H Ar-H
6.52 t 2.3 1H Ar-H
6.47 dd 8.1,23 1H Ar-H
5.05 S - 2H -OCHz-
4.85 s (br) - 1H -OH

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may exchange with

D20.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 3C NMR Spectral Data of 3-(Benzyloxy)phenol
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Chemical Shift (6) ppm

Assignment

159.4 Ar-C-O (Ether)
157.9 Ar-C-OH

136.9 Ar-C (Quaternary, Benzyl)
130.2 Ar-C-H

128.7 Ar-C-H (Benzyl)
128.1 Ar-C-H (Benzyl)
127.6 Ar-C-H (Benzyl)
108.1 Ar-C-H

107.5 Ar-C-H

102.4 Ar-C-H

70.1 -OCHa-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data of 3-(Benzyloxy)phenol

Wavenumber (cm~?) Vibration Type Functional Group
~3350 (broad) O-H stretch Phenolic -OH

~3030 C-H stretch Aromatic

~2920 C-H stretch Aliphatic (-CH2-)
~1600, 1500 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1150 C-O stretch Phenolic

~740, 690 C-H bend Aromatic (out-of-plane)
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 3-(Benzyloxy)phenol

miz Interpretation

200 [M]* (Molecular lon)

107 [M - C7H7]* (Loss of benzyl group)
91 [C7H7]* (Benzyl cation)

77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
[1]

o Sample Preparation: Approximately 5-10 mg of 3-(Benzyloxy)phenol is dissolved in about
0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-de), in a 5 mm NMR tube.[1]

 Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).[1]

o Data Acquisition:

o For H NMR, a standard pulse program is used. Data is often reported with chemical shift
(0) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, g = quartet, m
= multiplet), coupling constants (J) in Hertz (Hz), and integration values.

o For 3C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts
() are reported in ppm.
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o Data Processing: The raw data is processed using appropriate software, which includes
Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an FT-IR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid 3-(Benzyloxy)phenol is placed directly
onto the ATR crystal.

o Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is recorded prior to the sample measurement
and automatically subtracted from the sample spectrum.

o Data Presentation: The data is typically presented as a plot of transmittance (%) or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (El)
source.

o Sample Introduction: The sample is introduced into the ion source, often via a direct insertion
probe or after separation by gas chromatography (GC).

 lonization: In the El source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation of the molecule.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The abundance of each ion is measured by a detector, and the data is presented
as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations
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Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 3-(Benzyloxy)phenol.
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Synthesis

Resorcinol + Benzyl Halide

Williamson Ether Synthesis

y

Crude 3-(Benzyloxy)phenol

Purification

Pure 3-(Benzyloxy)phenol

Spectroscopic Characterxization

Spectral Data Analysis

Structural Confirmation
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3-(Benzyloxy)phenol Structure

Spectroscopick?chniques
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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